molecular formula C23H21N5O3S B2588202 N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896314-50-4

N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2588202
CAS RN: 896314-50-4
M. Wt: 447.51
InChI Key: MQIPTQPQPZGOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Compounds with 1,2,4-triazole rings, similar to the mentioned acetamide derivatives, have been synthesized and structurally elucidated through techniques like NMR, MASS Spectra, and IR Spectra. These compounds are studied for their potential antibacterial, antifungal, and antitubercular activities, demonstrating the interest in such molecules for developing new therapeutics (Mahyavanshi, Parmar, & Mahato, 2011).

Potential in Anticancer Research

Modifications of acetamide compounds, similar in structural complexity to the query compound, have been explored for their anticancer effects and toxicity profiles. For instance, derivatives of acetamide with alkylurea have shown remarkable anticancer effects and reduced toxicity, highlighting the role of such compounds in cancer research (Wang et al., 2015).

Enzyme Inhibitory Activities

Triazole and acetamide derivatives have been synthesized and tested for their enzyme inhibitory activities, including against enzymes like carbonic anhydrase and acetylcholinesterase. These studies reveal the potential of such compounds in designing enzyme inhibitors that could have therapeutic applications (Virk et al., 2018).

Antimicrobial and Antioxidant Properties

Research into sulfanilamide derivatives, which share some functional group characteristics with the compound , has explored their antimicrobial and antioxidant properties. This highlights the broad applicability of these compounds in developing new treatments for infections and conditions associated with oxidative stress (Lahtinen et al., 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-16(29)17-9-11-18(12-10-17)24-21(30)15-32-23-26-25-22(28(23)27-13-5-6-14-27)19-7-3-4-8-20(19)31-2/h3-14H,15H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIPTQPQPZGOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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